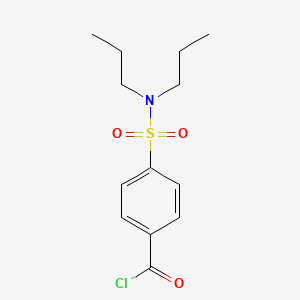

4-(dipropylsulfamoyl)benzoyl Chloride

Description

Foundational Significance within Organic Synthesis

The foundational significance of 4-(dipropylsulfamoyl)benzoyl chloride in organic synthesis stems from the distinct reactivity of its two primary functional groups. The benzoyl chloride portion of the molecule serves as an activated carboxylic acid derivative. Acyl chlorides are among the most reactive derivatives and are prized for their ability to readily undergo nucleophilic acyl substitution reactions. chemistrysteps.comchemistrystudent.com This high reactivity makes them excellent acylating agents, allowing for the efficient formation of new carbon-heteroatom bonds, such as esters (with alcohols) and amides (with amines), under mild conditions. savemyexams.comwikipedia.org

Concurrently, the dipropylsulfamoyl group (-SO₂N(CH₂CH₂CH₃)₂) is a sulfonamide moiety. Sulfonamides are a cornerstone of medicinal chemistry, constituting the active component in a vast range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ajchem-b.comajchem-b.comresearchgate.net This group can influence a molecule's electronic properties, solubility, and ability to bind to biological targets. The presence of this functional group within this compound provides a direct pathway to introduce a well-established pharmacophore into novel molecular frameworks. Therefore, the compound's importance lies in its ability to bridge the gap between fundamental organic reactions and the applied science of drug design and materials development. researchgate.net

Strategic Role as a Synthetic Intermediate and Reagent

As a direct consequence of its chemical nature, this compound plays a crucial strategic role as both a synthetic intermediate and a key reagent.

As a reagent , its primary function is to introduce the 4-(dipropylsulfamoyl)benzoyl moiety into a target molecule. In a typical reaction, a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.com This is followed by the elimination of a chloride ion, a good leaving group, resulting in the formation of a stable ester or amide linkage. savemyexams.comsavemyexams.com This straightforward and high-yielding transformation is a powerful tool for chemists looking to modify existing molecules to enhance their properties or to build complex new structures from simpler precursors.

Interactive Table 2: Contemporary Applications in Chemical Research

| Application Area | Research Focus | Key Properties Utilized |

|---|---|---|

| Medicinal Chemistry | Drug development and molecular modification | Amide formation, structural diversity from the sulfonamide group |

| Analytical Chemistry | Development of fluorescent probes and molecular sensors | Electronic properties and binding affinity of the sulfonamide group |

| Organic Synthesis | Multi-step synthesis of complex molecules | Selective reactivity of the acyl chloride for nucleophilic substitution |

Structure

3D Structure

Properties

IUPAC Name |

4-(dipropylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQXGFTXKWEWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370773 | |

| Record name | 4-(Dipropylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-72-0 | |

| Record name | 4-(Dipropylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dipropylsulfamoyl Benzoyl Chloride: Advanced Approaches and Considerations

Established Reaction Pathways for Targeted Synthesis

The traditional and most common route to 4-(dipropylsulfamoyl)benzoyl chloride involves a two-step process starting from 4-sulfamoylbenzoic acid. This foundational pathway is reliable and scalable, making it a staple in chemical production.

Precursor Selection and Chemical Transformations

The primary precursor for the synthesis is 4-(dipropylsulfamoyl)benzoic acid. This intermediate is typically prepared through the reaction of 4-chlorosulfonylbenzoic acid with dipropylamine (B117675). The resulting 4-(dipropylsulfamoyl)benzoic acid is then converted to the target benzoyl chloride.

The critical transformation in this synthesis is the conversion of the carboxylic acid group to a benzoyl chloride. This is conventionally achieved using a variety of chlorinating agents. Common reagents for this step include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, to facilitate the reaction and subsequent workup.

An alternative pathway to the precursor, 4-(dipropylsulfamoyl)benzoic acid, begins with p-aminobenzoic acid. This starting material undergoes a diazotization reaction, followed by a sulfonyl chlorination to yield p-carboxybenzene sulfonyl chloride. Subsequent reaction with dipropylamine affords the desired precursor.

| Starting Material | Reagents | Intermediate | Final Product |

| 4-Sulfamoylbenzoic acid | 1. Dipropylamine 2. Thionyl Chloride/Oxalyl Chloride | 4-(dipropylsulfamoyl)benzoic acid | This compound |

| p-Aminobenzoic acid | 1. NaNO₂, HCl 2. SO₂, CuCl₂ 3. Dipropylamine 4. Thionyl Chloride/Oxalyl Chloride | p-Carboxybenzene sulfonyl chloride, 4-(dipropylsulfamoyl)benzoic acid | This compound |

Process Optimization for High Yield and Purity

To enhance the efficiency of the synthesis and the quality of the final product, several process parameters are carefully controlled. The choice of chlorinating agent, solvent, reaction temperature, and the use of a catalyst all play crucial roles.

For the chlorination step, oxalyl chloride is often preferred in laboratory-scale syntheses due to the clean reaction byproducts (CO and CO₂), which are gaseous and easily removed. Thionyl chloride is a more cost-effective option for larger-scale production, with its byproducts (SO₂ and HCl) also being gaseous.

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the rate of the chlorination reaction. The reaction temperature is typically maintained at room temperature or slightly elevated to ensure a complete conversion without promoting side reactions.

Purification of the final product is critical to remove any unreacted starting material, chlorinating agent, and byproducts. Common purification techniques include recrystallization from a suitable solvent or column chromatography. The purity of this compound is often assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Optimization Strategy | Impact on Yield and Purity |

| Chlorinating Agent | Selection between thionyl chloride and oxalyl chloride based on scale and cost. | Affects byproduct profile and ease of purification. |

| Solvent | Use of inert solvents like dichloromethane or toluene. | Facilitates reaction and product isolation. |

| Catalyst | Addition of catalytic amounts of DMF. | Increases reaction rate and conversion. |

| Temperature | Control of reaction temperature (typically ambient to slightly elevated). | Minimizes side reactions and decomposition. |

| Purification | Recrystallization or column chromatography. | Ensures high purity of the final product. |

Emerging Synthetic Strategies and Sustainable Chemistry Principles

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being applied to the synthesis of benzoyl chlorides and related compounds, offering potential for more sustainable production of this compound. One area of focus is the replacement of traditional chlorinating agents with more environmentally friendly alternatives. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalyst is being investigated as a milder and safer chlorinating system.

The development of one-pot synthesis procedures is another key aspect of green chemistry. A one-pot approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. For the synthesis of this compound, a potential one-pot process could involve the direct reaction of 4-carboxybenzenesulfonamide with dipropylamine followed by in-situ chlorination.

Continuous flow chemistry is also emerging as a powerful tool for green synthesis. nih.gov Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and purity. nih.gov This technology can also improve safety by minimizing the volume of hazardous reagents at any given time. nih.gov The synthesis of related sulfamoylbenzamide analogues has been successfully demonstrated in a continuous-flow process, suggesting its applicability to the production of this compound. nih.gov

Catalytic Systems for Enhanced Synthetic Efficiency

The development of novel catalytic systems is crucial for improving the efficiency and sustainability of chemical syntheses. In the context of this compound production, catalysis can play a role in both the formation of the sulfamoyl bond and the final chlorination step.

Heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the synthesis of sulfonyl chlorides from diazonium salts, a heterogeneous potassium poly(heptazine imide) photocatalyst has been shown to be effective under mild, visible-light-mediated conditions. nih.govacs.org This approach offers a more sustainable alternative to traditional methods that often employ stoichiometric and hazardous reagents. nih.govacs.org

In the chlorination of carboxylic acids to form benzoyl chlorides, various catalysts can be employed to activate the chlorinating agent. For instance, the use of FeCl₃ as a catalyst with α,α-dichlorodiphenylmethane as the chlorinating agent allows for the conversion of carboxylic acids to their corresponding acyl chlorides under mild conditions. organic-chemistry.org The catalytic activation of thionyl chloride with dimethylformamide is a well-established method, but research into more efficient and recyclable catalysts is ongoing.

Reactivity and Derivatization Chemistry of 4 Dipropylsulfamoyl Benzoyl Chloride

Acylation Reactions with Diverse Nucleophilic Substrates

The core reactivity of 4-(dipropylsulfamoyl)benzoyl chloride lies in its function as an acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the sulfamoyl-substituted benzene (B151609) ring. This facilitates attack by various nucleophiles, leading to the substitution of the chloride and the formation of a new acyl derivative.

The reaction of this compound with alcohols or phenols leads to the formation of the corresponding esters, a process known as esterification. pearson.comlibretexts.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. pearson.com This is followed by the elimination of a chloride ion to form the ester and hydrochloric acid as a byproduct. pearson.com

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated, which can otherwise lead to side reactions or equilibrium shifts. researchgate.netlibretexts.org The general scheme for this transformation is as follows:

Reaction Scheme: this compound + R-OH → 4-(Dipropylsulfamoyl)benzoate Ester + HCl

The reactivity of the alcohol (primary > secondary > tertiary) and the reaction conditions (temperature, solvent, and presence of a catalyst or base) can be optimized to achieve high yields of the desired ester product. libretexts.org While specific kinetic data for the esterification of this compound is not extensively documented in readily available literature, the principles of the Schotten-Baumann reaction are applicable, where the acid chloride is treated with an alcohol in the presence of a base. chromatographyonline.com

Below is a representative table of conditions for benzoyl chloride esterification.

| Alcohol | Base | Solvent | Temperature | Product | Reference |

| Isopropyl alcohol | Pyridine | Dichloromethane (B109758) | Room Temp. | Isopropyl 4-(dipropylsulfamoyl)benzoate | pearson.com |

| Phenol | Sodium Hydroxide | Water/DCM | Room Temp. | Phenyl 4-(dipropylsulfamoyl)benzoate | |

| Methanol (B129727) | Pyridine | Tetrahydrofuran | 0 °C to Room Temp. | Methyl 4-(dipropylsulfamoyl)benzoate | libretexts.org |

This table presents plausible reaction conditions for the synthesis of esters from this compound based on general procedures for benzoyl chlorides.

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of amides. This amidation reaction is analogous to esterification and proceeds through a nucleophilic acyl substitution pathway. hud.ac.uk The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent elimination of the chloride ion yields the corresponding N-substituted 4-(dipropylsulfamoyl)benzamide. nih.govhud.ac.uk

This reaction is fundamental in the synthesis of Probenecid (4-(dipropylsulfamoyl)benzoic acid) and its derivatives. For instance, the precursor to Probenecid, p-carboxybenzenesulfonyl chloride, is reacted with dipropylamine (B117675) in an aqueous medium to yield the final product. google.com A similar reaction with this compound and an amine would yield a benzamide (B126) derivative.

The reaction conditions are typically mild, often conducted at temperatures ranging from 15°C to 50°C. google.com The use of a base is common to scavenge the liberated HCl. hud.ac.uk

Table of Representative Amidation Reactions:

| Amine | Base | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| Dipropylamine | (Self-basic) | Water | 40-50 | 86.2 | N,N-dipropyl-4-(dipropylsulfamoyl)benzamide* | google.com |

| Aniline | Triethylamine | Cyrene™ | 0 to RT | >90 (typical) | N-phenyl-4-(dipropylsulfamoyl)benzamide | hud.ac.uk |

| Benzylamine | Triethylamine | Cyrene™ | 0 to RT | >90 (typical) | N-benzyl-4-(dipropylsulfamoyl)benzamide | hud.ac.uk |

*Note: The reference describes the synthesis of Probenecid from a related sulfonyl chloride. The conditions are adapted here to illustrate the synthesis of the corresponding amide from this compound.

This compound can serve as an acylating agent in Friedel-Crafts reactions to form diaryl ketones. organic-chemistry.org In this electrophilic aromatic substitution reaction, the benzoyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a highly electrophilic acylium ion. nih.gov This acylium ion is then attacked by an electron-rich aromatic substrate (arene).

The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with the catalyst, rendering it inactive. organic-chemistry.org The choice of solvent is also critical, with non-polar solvents like carbon disulfide or chlorinated hydrocarbons being common.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. Electron-donating groups on the arene facilitate the reaction and typically direct the incoming acyl group to the ortho and para positions. frontiersin.org Due to steric hindrance, the para product is often favored. frontiersin.orgnih.gov

Table of Representative Friedel-Crafts Acylation Reactions:

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Major Product | Reference |

|---|---|---|---|---|---|

| Anisole | HBEA Zeolite | None (neat) | 120 | 4-Methoxy-4'-(dipropylsulfamoyl)benzophenone | frontiersin.orgnih.gov |

| Toluene | AlCl₃ | Carbon Disulfide | Reflux | 4-Methyl-4'-(dipropylsulfamoyl)benzophenone | chemijournal.com |

This table presents plausible outcomes for the Friedel-Crafts acylation using this compound, based on established procedures for benzoyl chloride.

Mechanistic Investigations of Benzoylation Reactions

Understanding the mechanisms of benzoylation is crucial for controlling reaction outcomes, including yield and selectivity. The reactions of this compound follow well-established mechanistic pathways for acyl chlorides.

Nucleophilic Acyl Substitution (for Ester and Amide Formation): The formation of esters and amides from this compound proceeds through a two-step addition-elimination mechanism. pearson.com

Nucleophilic Attack: The nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. pearson.com

Elimination of Leaving Group: The tetrahedral intermediate is transient. The carbonyl double bond reforms, and in the process, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often facilitated by a base, yields the final ester or amide product and neutralizes the generated acid. medcraveonline.com

This mechanism is characteristic of the Schotten-Baumann reaction conditions often employed for these transformations. medcraveonline.com

Electrophilic Aromatic Substitution (for Friedel-Crafts Acylation): The mechanism of the Friedel-Crafts acylation involves the generation of a strong electrophile.

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound, making it a better leaving group. Cleavage of the carbon-chlorine bond results in the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.

Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily lost. organic-chemistry.org

Deprotonation and Regeneration of Aromaticity: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that bears the new acyl group. This restores the aromaticity of the ring and yields the final diaryl ketone product. The Lewis acid catalyst is regenerated in this step, although it remains complexed to the product ketone. organic-chemistry.org

Regioselectivity: In the context of derivatization with this compound, regioselectivity is primarily a concern during Friedel-Crafts acylation of substituted aromatic substrates. The position of acylation on the nucleophilic aromatic ring is determined by the electronic and steric properties of the substituents already present on that ring. researchgate.net

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) are activating and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and direct to the meta position. frontiersin.org

Steric Effects: The bulky nature of the 4-(dipropylsulfamoyl)benzoyl group, as well as the catalyst complex, often leads to a preference for substitution at the less sterically hindered position. For ortho, para-directing groups, this typically results in the para-isomer being the major product. frontiersin.orgnih.gov

Theoretical studies using density functional theory (DFT) and analysis of Parr functions can predict the most nucleophilic sites on an aromatic compound, thus forecasting the regioselectivity of electrophilic substitution reactions like Friedel-Crafts benzoylation.

Stereoselectivity: Stereoselectivity is not a factor in the reaction at the acyl chloride itself, as the carbonyl carbon is trigonal planar and achiral. However, stereoselectivity can become important when this compound reacts with a chiral nucleophile containing, for example, a chiral alcohol or amine. In such cases, if the nucleophile is a racemic mixture, the product will be a mixture of diastereomers. If the nucleophile is enantiomerically pure, the reaction will typically proceed with retention of configuration at the chiral center of the nucleophile, as the bonds to the stereocenter are not broken during the acylation reaction. libretexts.org Kinetic resolution is a possibility if one enantiomer of a racemic nucleophile reacts significantly faster than the other, but this usually requires a chiral catalyst or specific reaction conditions.

Elaboration to Advanced Sulfonamide Derivatives

The elaboration of this compound into more complex sulfonamide derivatives is a key strategy in the development of novel compounds with tailored properties. The primary routes for this elaboration involve the formation of amide and ester linkages, leveraging the high reactivity of the acyl chloride group.

Synthesis of Complex Sulfamoyl Benzamide Architectures

The reaction of this compound with primary and secondary amines is a fundamental and widely employed method for the synthesis of complex sulfamoyl benzamide architectures. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily to form a stable amide bond. The versatility of this approach lies in the vast array of commercially available or synthetically accessible amines, allowing for the systematic modification of the molecular structure to explore structure-activity relationships.

The general reaction involves the treatment of this compound with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine or pyridine, and the reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.

While specific examples detailing the synthesis of a wide range of complex benzamides directly from this compound are not extensively documented in publicly available literature, the general principles of benzamide synthesis are well-established. For instance, the synthesis of N-substituted benzamide derivatives as potential antitumor agents often involves the coupling of a substituted benzoyl chloride with various amines. This highlights the broad applicability of this synthetic strategy.

Table 1: Representative Amines for the Synthesis of Complex Sulfamoyl Benzamides

| Amine Class | Specific Examples | Potential Benzamide Architecture |

| Aromatic Amines | Aniline, 4-methoxyaniline, 4-chloroaniline | N-Aryl-4-(dipropylsulfamoyl)benzamides |

| Heterocyclic Amines | 2-Aminopyridine, 4-aminomorpholine | N-Heterocyclyl-4-(dipropylsulfamoyl)benzamides |

| Aliphatic Amines | Benzylamine, piperidine | N-Alkyl/Cycloalkyl-4-(dipropylsulfamoyl)benzamides |

| Diamines | Ethylenediamine, 1,4-phenylenediamine | Bis-[4-(dipropylsulfamoyl)benzoyl]diamines |

| Amino Alcohols | Ethanolamine, 4-aminophenol | N-(Hydroxyalkyl/phenyl)-4-(dipropylsulfamoyl)benzamides |

The synthesis of such complex architectures allows for the introduction of additional functional groups that can participate in further derivatization, influence the molecule's conformational preferences, and modulate its physicochemical properties such as solubility and lipophilicity.

Derivatization of Sulfamoyl Carboxylic Acids and Analogues

The hydrolysis of this compound provides access to its corresponding carboxylic acid, 4-(dipropylsulfamoyl)benzoic acid. This carboxylic acid serves as a key intermediate for a different set of derivatization reactions, primarily focusing on the modification of the carboxyl group.

One of the most common derivatizations of 4-(dipropylsulfamoyl)benzoic acid is its conversion to esters through Fischer esterification. This acid-catalyzed reaction with an alcohol offers a straightforward method to introduce a variety of ester functionalities. The reaction is typically carried out by refluxing the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.

The resulting esters can possess a range of properties depending on the nature of the alcohol used. For example, esterification with simple alcohols like methanol or ethanol (B145695) can increase the lipophilicity of the molecule, while using functionalized alcohols can introduce new reactive handles for further chemical modification.

Table 2: Potential Ester Derivatives of 4-(dipropylsulfamoyl)benzoic Acid

| Alcohol | Ester Product | Potential Properties/Applications |

| Methanol | Methyl 4-(dipropylsulfamoyl)benzoate | Increased lipophilicity, intermediate for further synthesis |

| Ethanol | Ethyl 4-(dipropylsulfamoyl)benzoate | Common ester derivative for property modulation |

| 2-Propanol | Isopropyl 4-(dipropylsulfamoyl)benzoate | Introduction of a branched alkyl group |

| Ethylene glycol | 2-Hydroxyethyl 4-(dipropylsulfamoyl)benzoate | Introduction of a primary alcohol for further functionalization |

| Benzyl alcohol | Benzyl 4-(dipropylsulfamoyl)benzoate | Introduction of an aromatic moiety, potential for debenzylation |

Beyond esterification, the carboxylic acid group of 4-(dipropylsulfamoyl)benzoic acid can be activated to participate in other coupling reactions. For instance, activation with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the formation of amides with amines that may not be reactive enough to directly displace the chloride from the acyl chloride. This two-step approach (hydrolysis followed by amide coupling) provides an alternative route to the complex benzamide architectures described previously.

Furthermore, the carboxylic acid can serve as a precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriately substituted hydrazines or hydroxylamines could potentially lead to the formation of oxadiazole or other five-membered heterocyclic rings, significantly expanding the chemical space accessible from this starting material. However, specific examples of such cyclocondensation reactions involving 4-(dipropylsulfamoyl)benzoic acid are not widely reported.

Strategic Applications of 4 Dipropylsulfamoyl Benzoyl Chloride in Chemical Sciences

Role as an Intermediate in Agrochemical Development

The structural attributes of 4-(dipropylsulfamoyl)benzoyl chloride make it a key component in the development of modern agrochemicals. Its utility spans the synthesis of active ingredients and contributes to the advancement of sustainable agricultural practices.

Synthesis of Agrochemical Active Ingredients

A notable application of precursors to this compound is in the synthesis of the pharmaceutical and agricultural chemical, Probenecid. While primarily known as a uricosuric agent in medicine, the synthetic pathway to Probenecid is relevant to agrochemical synthesis. The process involves the reaction of a p-carboxy benzene (B151609) sulfonyl chloride derivative with dipropylamine (B117675). google.comgoogle.com This reaction highlights the role of the benzoyl chloride moiety in forming stable amide bonds, a common linkage in many bioactive molecules.

The synthesis of Probenecid can be achieved through a water-phase method, which is considered more environmentally friendly. This process starts with para-aminobenzoic acid, which is converted to p-carboxyl benzene sulfonyl chloride through diazotization and sulfonyl chlorination reactions. This intermediate is then reacted with dipropylamine to yield Probenecid. google.comgoogle.com

| Intermediate | Reactant | Product | Synthetic Utility |

| p-carboxyl benzene sulfonyl chloride | Dipropylamine | Probenecid | Demonstrates the key amide bond formation facilitated by the benzoyl chloride group. |

Another significant application in the agrochemical sector is the synthesis of herbicide safeners. Cyprosulfamide, a safener used to protect crops from herbicide injury, is synthesized from a benzoyl chloride derivative. google.comgoogle.com The synthesis involves the reaction of ortho-methoxybenzoic acid with 4-sulphamoylbenzoic acid to form a 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride precursor, which is then reacted with an amine to produce cyprosulfamide. google.comgoogle.com

Contributions to Sustainable Agricultural Chemistry

Cyprosulfamide, for instance, has been shown to protect maize from injury by herbicides like thiencarbazone-methyl (B109839) by enhancing the plant's natural detoxification pathways. nih.gov The development of such safeners, which relies on the chemistry of benzoyl chloride derivatives, is a key strategy in integrated weed management and the promotion of more sustainable farming systems. corteva.usresearchgate.net The use of water-phase synthesis methods in the production of related compounds also points towards a greener manufacturing process, reducing the reliance on volatile organic solvents. google.comgoogle.com

Application as a Precursor for Specialty Chemicals and Materials

The reactivity of this compound also positions it as a valuable precursor for a variety of specialty chemicals and materials, including advanced dyes, pigments, and polymers.

Development of Advanced Dyes and Pigments

Benzoyl chloride and its derivatives are important intermediates in the synthesis of dyes and pigments. nih.govgoogle.com They are used to introduce the benzoyl group into larger molecules, which can be a key step in the formation of chromophores, the parts of a molecule responsible for its color. The synthesis of azo dyes, a large and important class of colorants, often involves the reaction of diazonium salts with coupling components. Benzoyl chloride derivatives can be incorporated into these coupling components to modify the final properties of the dye, such as its color, fastness, and solubility. unb.cagoogle.comnih.govnih.gov

Reactive dyes, which form covalent bonds with the fibers of textiles, can also be synthesized using benzoyl chloride chemistry. mdpi.comgoogle.comresearchgate.netgoogle.com The benzoyl chloride group can be used to attach the reactive part of the dye molecule to the chromophore. This results in dyes with excellent wash fastness, a desirable property for textiles. mdpi.comresearchgate.net

| Dye Class | Role of Benzoyl Chloride Derivative | Resulting Property |

| Azo Dyes | Incorporation into coupling components | Modification of color and fastness |

| Reactive Dyes | Attachment of reactive groups to the chromophore | Enhanced wash fastness |

Incorporation into Resins and Polymer Initiators

While the direct use of this compound as a polymer initiator is not widely documented, the broader family of benzoyl compounds, particularly benzoyl peroxide, are well-known radical initiators in polymer synthesis. Benzoyl peroxide is produced from benzoyl chloride. wikipedia.org This suggests that with appropriate modification, benzoyl chloride derivatives could be developed into specialized initiators.

More directly, benzoyl chloride and its derivatives can be used in the synthesis of resins and polymers through reactions with diols or other polyfunctional monomers. wikipedia.org The reaction of the acyl chloride group with hydroxyl groups forms ester linkages, which are the basis for polyester (B1180765) resins. By incorporating the 4-(dipropylsulfamoyl)benzoyl moiety, specialty polymers with modified properties such as thermal stability, solubility, or flame retardancy could be produced. The synthesis of high-performance polymers often involves the use of substituted benzoyl chlorides to create specific monomer units. wikipedia.org

Utility in Fundamental Organic Chemistry Research

In the realm of fundamental organic chemistry, this compound serves as a valuable reagent and building block for the synthesis of a wide array of organic molecules. Its utility stems from the high reactivity of the acyl chloride group towards nucleophilic substitution. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netuomustansiriyah.edu.iq

This reactivity allows for the facile introduction of the 4-(dipropylsulfamoyl)benzoyl group into various molecular scaffolds. The reaction with alcohols and phenols yields esters, while reaction with amines produces amides. uomustansiriyah.edu.iqpearson.com These reactions are fundamental transformations in organic synthesis and are often employed in the construction of complex molecules with potential biological activity. medcraveonline.com

The Schotten-Baumann reaction, a well-established method for the acylation of amines and alcohols, frequently utilizes benzoyl chloride derivatives. medcraveonline.com This reaction is known for its robustness and is widely used in both laboratory and industrial settings. The presence of the dipropylsulfamoyl group can influence the reactivity of the benzoyl chloride and the properties of the resulting products, making it an interesting substrate for methodological studies in organic synthesis. The study of nucleophilic acyl substitution reactions involving such substituted benzoyl chlorides provides valuable insights into reaction mechanisms and the electronic and steric effects of substituents. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netuomustansiriyah.edu.iq

| Reaction Type | Nucleophile | Product |

| Esterification | Alcohols, Phenols | Esters |

| Amidation | Amines | Amides |

| Schotten-Baumann Reaction | Alcohols, Amines | Esters, Amides |

Discovery of Novel Chemical Transformations

Currently, there is a lack of specific research detailing the use of this compound as a key component in the discovery of fundamentally new chemical reactions or transformations. Its applications are predominantly centered on established synthetic methodologies rather than the development of novel ones. The compound's structure does not inherently suggest a role in promoting unique, previously unknown reaction pathways. Future research may yet uncover such applications, but they are not apparent in the existing body of scientific work.

Construction of Intricate Organic Molecular Architectures

The utility of this compound in the synthesis of complex and intricate organic molecular architectures is primarily as a strategic building block. Its ability to readily form robust amide and ester bonds makes it a reliable component in multi-step syntheses of complex molecules, including those with potential biological activity.

In the realm of medicinal chemistry, the 4-(dipropylsulfamoyl)benzoyl group can be introduced to a lead compound to modify its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

For instance, in the development of enzyme inhibitors, this compound can be reacted with an amine or alcohol group on a core scaffold to introduce the sulfonamide-containing benzoyl moiety. This can lead to enhanced interactions with the enzyme's active site, potentially increasing the inhibitor's potency and selectivity.

While specific examples of its incorporation into highly complex natural product total syntheses or the construction of elaborate supramolecular structures like rotaxanes and catenanes are not prominently featured in the literature, its fundamental reactivity makes it a suitable candidate for such endeavors. The dipropylsulfamoyl group offers a distinct structural and electronic handle that can be exploited in the design of sophisticated molecular systems.

Table 1: Representative Reactions of this compound

| Reaction Type | Nucleophile | Product Functional Group |

| Amidation | Primary or Secondary Amine | Amide |

| Esterification | Alcohol | Ester |

| Friedel-Crafts Acylation | Aromatic Compound | Ketone |

This table illustrates the primary transformations involving this compound, highlighting its role in creating key chemical bonds for the assembly of more complex molecules.

Advanced Characterization and Computational Studies of 4 Dipropylsulfamoyl Benzoyl Chloride

Spectroscopic Analysis for Structural and Compositional Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4-(dipropylsulfamoyl)benzoyl chloride. By probing the molecule with various forms of energy, these techniques provide a detailed fingerprint of its atomic and molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

High-resolution NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom.

In the ¹H NMR spectrum, the propyl groups are expected to show characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the nitrogen atom. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region, consistent with a 1,4-disubstituted pattern.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. Key signals would include those for the propyl group carbons, the four distinct aromatic carbons (two substituted and two unsubstituted), and the highly deshielded carbonyl carbon of the acyl chloride group, which is expected to appear significantly downfield (~170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Propyl CH₃ | Triplet, ~0.9 | ~11 |

| Propyl CH₂ | Sextet, ~1.5 | ~22 |

| N-CH₂ | Triplet, ~3.1 | ~50 |

| Aromatic CH | Doublet, ~7.9 | ~128 |

| Aromatic CH | Doublet, ~8.2 | ~130 |

| Aromatic C-S | Singlet (quart) | ~140 |

| Aromatic C-COCl | Singlet (quart) | ~145 |

| Carbonyl C=O | - | ~170 |

Note: Values are estimations based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is employed to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by several strong absorption bands. The most prominent would be the sharp, intense peak corresponding to the C=O stretch of the benzoyl chloride group, typically found in the 1770-1800 cm⁻¹ region. medcraveonline.com The sulfamoyl group (SO₂N) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, which are expected in the 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹ ranges, respectively. medcraveonline.com Other significant peaks include C-N stretching and aromatic C-H and C=C vibrations. medcraveonline.com

Table 2: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1800 | Strong, Sharp |

| S=O (Sulfamoyl) | Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O (Sulfamoyl) | Symmetric Stretch | 1140 - 1180 | Strong |

| C-N | Stretch | 1120 - 1130 | Medium |

| Aromatic C=C | Stretch | 1600 - 1640 | Medium-Weak |

| Aromatic C-H | Bend (out-of-plane) | 740 - 840 | Strong |

Mass Spectrometry Techniques for Molecular Fragmentation and Identification

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. Using techniques like electrospray ionization (ESI) or electron ionization (EI), a molecular ion peak can be identified.

Under mass spectrometric conditions, the molecule undergoes predictable fragmentation. A common fragmentation pathway involves the loss of the chlorine atom from the acyl chloride group, resulting in a prominent [M-Cl]⁺ fragment. Other expected fragments would arise from the cleavage of the propyl chains and the sulfamoyl group, providing a detailed map of the molecule's connectivity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₃H₁₈ClNO₃S).

Theoretical and Computational Chemistry Approaches

In addition to experimental analysis, theoretical and computational methods offer profound insights into the electronic structure and potential chemical behavior of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for modeling the electronic properties of molecules. nih.gov For this compound, these calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

These calculations typically reveal that the LUMO is localized around the highly electrophilic carbonyl carbon of the benzoyl chloride group. butlerov.com This indicates that this site is the most susceptible to nucleophilic attack, a key aspect of its reactivity. butlerov.comsciencemadness.org The electrostatic potential map would show a significant region of positive potential (electron deficiency) around this same carbonyl group, visually confirming its role as the primary reactive center. Such studies provide a theoretical foundation for understanding why the compound readily reacts with nucleophiles. butlerov.com

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics and data mining are pivotal computational disciplines used to systematically analyze and predict the properties of chemical compounds based on their molecular structure. For a compound such as this compound, these methods provide a powerful lens through which to understand its potential physicochemical characteristics, reactivity, and biological interactions without the need for exhaustive experimental synthesis and testing. By transforming the two-dimensional structure into a set of numerical values, or molecular descriptors, it becomes possible to build predictive models that correlate structure with function.

The fundamental principle of this approach is that the structure of a molecule inherently dictates its properties. Chemoinformatic analysis begins with the calculation of these molecular descriptors, which quantify various aspects of the molecule's topology, geometry, and electronic distribution. Data mining techniques are then employed to analyze datasets of compounds and their associated properties, identifying statistically significant trends and developing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.

For this compound, a range of key molecular descriptors can be calculated to form a quantitative profile of the compound. These descriptors serve as the basis for predicting its behavior in various chemical and biological systems.

| Identifier / Descriptor | Value | Significance in Structure-Property Relationships |

| CAS Number | 29171-72-0 | Unique chemical identifier for database tracking and literature searches. |

| Molecular Formula | C13H18ClNO3S | Defines the elemental composition and is the basis for molecular weight. |

| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(Cl)=O | A linear notation encoding the molecular graph, used as input for most computational modeling software. |

| Molecular Weight | 303.81 g/mol | A fundamental physical property influencing diffusion rates, solubility, and reaction stoichiometry. |

| logP (Octanol-Water Partition Coefficient) | 3.85 (Predicted) | Measures lipophilicity (fat-solubility). A higher logP suggests greater affinity for nonpolar environments and potentially higher membrane permeability, but can also lead to lower aqueous solubility and increased metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Represents the surface area of polar atoms (O, N, S). TPSA is a key predictor of a molecule's ability to permeate cell membranes; values below 140 Ų are often associated with good oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | The number of atoms (in this case, the three oxygen atoms) capable of accepting a hydrogen bond. This influences solubility in protic solvents and the potential for specific interactions with biological macromolecules. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. The absence of donors in this molecule limits its ability to form certain types of intermolecular hydrogen bonds. |

| Number of Rotatable Bonds | 7 | Counts the number of bonds that allow free rotation, indicating the molecule's conformational flexibility. Higher flexibility can influence binding affinity to a target but may also carry an entropic penalty. |

These calculated descriptors form the foundation for data mining and the establishment of structure-property relationships. In a typical QSAR study, these descriptors for a series of related compounds would be correlated with an experimentally measured property, such as reaction rate, binding affinity to an enzyme, or a measure of toxicity.

For instance, in studies of related benzenesulfonamide (B165840) derivatives, researchers have successfully developed QSAR models that link molecular descriptors to specific biological activities. These studies often reveal that properties like lipophilicity (logP), electronic parameters (such as the partial charge on the sulfamoyl group), and steric factors (related to the size of the alkyl substituents on the nitrogen) are critical in determining the compound's efficacy. By applying similar methodologies, one could predict the behavior of this compound. For example, the relatively high predicted logP value suggests it is a lipophilic molecule, which might influence its utility in synthetic reactions carried out in nonpolar solvents or its ability to cross lipid membranes in a biological context. The TPSA value is well within the range associated with good membrane permeability.

Data mining approaches could further contextualize these properties by comparing the descriptor profile of this compound against large chemical databases. This could identify compounds with similar structural and physicochemical features, providing insights into potential applications, synthetic pathways, or biological targets based on the known properties of its structural neighbors.

Q & A

Q. What are the standard synthetic routes for preparing 4-(dipropylsulfamoyl)benzoyl chloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-(dipropylsulfamoyl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example:

4-(Dipropylsulfamoyl)benzoic acid + SOCl₂ → this compound + SO₂ + HCl

Key parameters include refluxing in dry dichloromethane at 40–60°C for 4–6 hours, followed by solvent evaporation under reduced pressure. Purity optimization requires rigorous exclusion of moisture, inert gas purging (N₂/Ar), and purification via recrystallization in hexane or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to its reactivity and moisture sensitivity:

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl fumes.

- Storage : Store under inert atmosphere (argon) in airtight containers at 2–8°C. Avoid exposure to humidity to prevent hydrolysis .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm sulfonamide (δ 1.0–1.5 ppm for propyl groups) and acyl chloride (C=O ~170 ppm) moieties.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Advanced Research Questions

Q. How does the electronic environment of the sulfonamide group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing sulfonamide group enhances the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). To study this:

- Compare reaction rates with/without sulfonamide substitution using kinetic assays (e.g., UV-Vis monitoring of product formation).

- Density Functional Theory (DFT) calculations can model charge distribution and transition states .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrolyzes rapidly in aqueous basic/neutral conditions to form the carboxylic acid. Stability tests in buffered solutions (pH 2–12) at 25°C show degradation half-life <1 hour at pH >7.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Store below 8°C to prevent thermal degradation .

Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?

- Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents, moisture) or unoptimized stoichiometry. Systematic approaches include:

- Design of Experiments (DoE) : Vary reaction time, temperature, and reagent ratios to identify optimal conditions.

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dimerization or hydrolysis derivatives) .

Q. What advanced analytical techniques are suitable for studying its reactivity in polymer or biomolecule conjugation?

- Methodological Answer :

- Time-Resolved FT-IR : Monitor real-time acyl chloride consumption during conjugation.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface binding efficiency in polymer matrices.

- Fluorescent Tagging : Label with dansyl chloride or FITC derivatives to track biomolecule interactions via fluorescence microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.